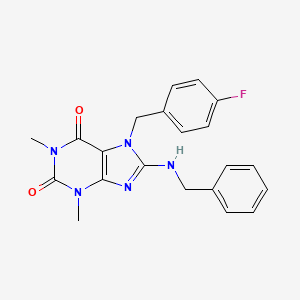

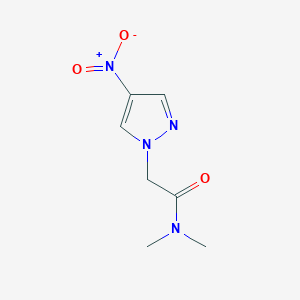

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

カタログ番号 B2815310

CAS番号:

1258558-22-3

分子量: 198.182

InChIキー: HWXGENPDNUUZHF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

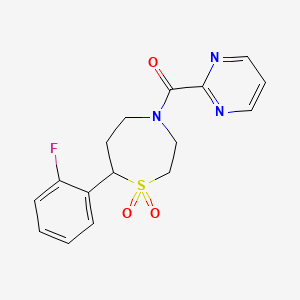

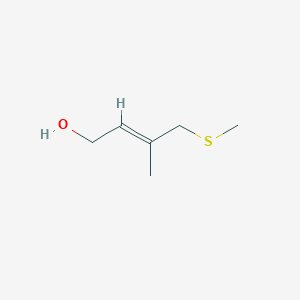

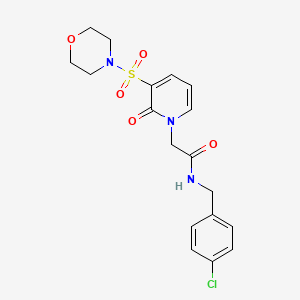

While the specific synthesis for “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is not available, similar compounds have been synthesized via one-step reactions from commercially available reagents .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would likely involve a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific molecular structure. Pyrazole compounds are generally soluble in water and other polar solvents .科学的研究の応用

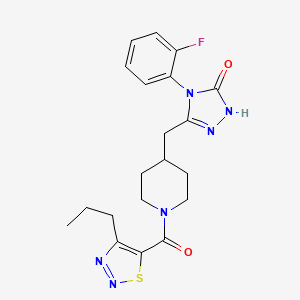

Synthesis and Biological Activity

- Antimicrobial Agents: The synthesis of new heterocycles incorporating the antipyrine moiety, using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, led to compounds tested for their antimicrobial properties (Bondock et al., 2008).

- Antipsychotic Agents: A series of novel potential antipsychotic agents were synthesized, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Wise et al., 1987).

- Anti-Inflammatory Activity: Novel compounds exhibiting anti-inflammatory activity were synthesized, showcasing the therapeutic potential of modifications to the pyrazole ring (Sunder & Maleraju, 2013).

Coordination Chemistry and Antioxidant Activity

- Metal Coordination Complexes: Coordination complexes derived from pyrazole-acetamide derivatives have been studied for their structural properties and antioxidant activity, demonstrating the compound's utility in inorganic chemistry (Chkirate et al., 2019).

作用機序

特性

IUPAC Name |

N,N-dimethyl-2-(4-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-6(3-8-10)11(13)14/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXGENPDNUUZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide | |

Synthesis routes and methods

Procedure details

A suspension of 4-nitro-1H-pyrazole (0.4 g, 3.54 mmol), 2-chloro-N,N-dimethylacetamide (0.546 ml, 5.31 mmol) and potassium carbonate (0.733 g, 5.31 mmol) in 18 ml acetone was refluxed for 6 hours. The cooled suspension was filtered with acetone washes and the concentrated residue was flash chromatographed (50 mm, 3% methanol in CH2Cl2) to afford the title compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2815230.png)

![Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2815233.png)

![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)